molecular formula C9H6O3 B160394 Benzofuran-2-carboxylic acid CAS No. 496-41-3

Benzofuran-2-carboxylic acid

Cat. No.: B160394
CAS No.: 496-41-3
M. Wt: 162.14 g/mol
InChI Key: OFFSPAZVIVZPHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzofuran-2-carboxylic acid is a white to light yellow crystal powder . It is a type of benzofuran compound, which are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

This compound was used in the synthesis of the oxymethyl-modified coumarinic acid-based cyclic DADLE (H-Tyr-D-Ala-Gly-Phe-D-Leu-OH) prodrug . In the synthesis of 2,3-disubstituted benzofuran, it can be completed by a one-step reaction .


Molecular Structure Analysis

The molecular formula of this compound is C9H6O3 and its molecular weight is 162.1421 . The IUPAC Standard InChI is InChI=1S/C9H6O3/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5H, (H,10,11) .


Chemical Reactions Analysis

This compound derivatives have been found to have immune enhancing and anti-tumor properties in human lymphocytes and cancer cells exposed to analog spaceflight conditions modeled microgravity and γ-radiation .


Physical and Chemical Properties Analysis

This compound is a white to light yellow crystal powder . The boiling point is between 583 - 588 K and the fusion (melting) point is between 465 - 466 K .

Scientific Research Applications

  • Molecular Docking and Biological Activities Benzofuran-2-carboxylic acid (2BF) has been studied for its structural optimization, molecular docking analysis, electronic and vibrational properties. These studies, which include theoretical parameters consistent with experimental ones, indicate its potential as an inhibitor against cancer and microbial diseases (Sagaama et al., 2020).

  • Synthesis Techniques The synthesis of this compound, involving salicylaldehyde, ethyl chloroacetate, and K2CO3 with KI as a catalyst, has been documented. This process achieves a product purity of 98% and a yield of 67.7% (Wang Tao-tao, 2012).

  • Inhibition of Pim-1 Kinase Novel benzofuran-2-carboxylic acids have shown potent inhibition against Pim-1 and Pim-2 in enzyme assays, indicating their potential as therapeutic agents (Xiang et al., 2011).

  • Chiral Synthesis A method for preparing chiral optically active 2-substituted benzofurans directly from carboxylic acids has been reported. This method is significant for the synthesis of alpha-alkyl-2-benzofuranmethanamines from N-protected alpha-amino acids (De Luca et al., 2007).

  • Ischemic Cell Death Inhibition Certain 3-substituted-benzofuran-2-carboxylic esters have been synthesized and shown to inhibit ischemic cell death in cells under oxygen and glucose deprivation conditions, particularly those with a sulfur atom at the three-position substituent (Suh et al., 2010).

  • Supramolecular Interactions Studies on 1-benzofuran-2,3-dicarboxylic acid reveal its ability to form supramolecular adducts with different cations, indicating its potential in organometallic complexes (Koner & Goldberg, 2009).

  • Synthesis of Novel Compounds The synthesis of [1]benzofuro[3,2-c]pyridine from 1-benzofuran-2-carbaldehyde and its subsequent reactions for preparing various complexes showcase the versatility of this compound derivatives in synthesizing novel compounds (Mojumdar et al., 2009).

  • Decarboxylative Cross-Coupling The copper-catalyzed decarboxylative reactions of alkynyl carboxylic acids with aryl halides demonstrate the application of benzofuran derivatives in creating new chemical entities, including benzofurans (Zhao et al., 2010).

  • Diversity-Oriented Synthesis this compound derivatives have been used in the diversity-oriented synthesis of libraries based on benzofuran scaffolds, highlighting their importance in drug discovery and development (Qin et al., 2017).

Mechanism of Action

Target of Action

Benzofuran-2-carboxylic acid and its derivatives have been found to exhibit a wide range of biological activities, making them potential natural drug lead compounds . They have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The primary targets of this compound are still under investigation, but it has been found to have significant cell growth inhibitory effects on different types of cancer cells .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in the cellular processes. For instance, it has been found to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slowing down conduction velocity . This can have a significant effect in dealing with paroxysmal supraventricular tachycardia, atrial premature beats, and premature ventricular contractions .

Biochemical Pathways

This compound affects various biochemical pathways. It has been found to have antioxidant activity, which can impact various biochemical pathways related to oxidative stress . .

Pharmacokinetics

It has been noted that one of the targets achieved with most of the more recent compounds is improved bioavailability , suggesting that this compound may also have favorable ADME properties.

Result of Action

The result of the action of this compound is primarily seen in its potential therapeutic effects. It has been found to have significant cell growth inhibitory effects in different types of cancer cells . Moreover, it has been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Action Environment

The action environment can significantly influence the action, efficacy, and stability of this compound. For instance, it has been found that benzofuran compounds exhibit good antimicrobial activity when the substituent on the 4-position contains halogens or hydroxyl groups . This suggests that the chemical environment of this compound can influence its biological activity.

Safety and Hazards

When handling Benzofuran-2-carboxylic acid, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Benzofuran compounds, including Benzofuran-2-carboxylic acid, have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . The development of promising compounds with target therapy potentials and little side effects is the main goal of current research .

Biochemical Analysis

Biochemical Properties

Benzofuran-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . For instance, it has been found to have good antioxidant activity .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to have significant cell growth inhibitory effects in different types of cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors . This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O3/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFFSPAZVIVZPHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2060090
Record name 2-Benzofurancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2060090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496-41-3
Record name 2-Benzofurancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=496-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Coumarilic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496413
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Coumarilic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6165
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Benzofurancarboxylic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Benzofurancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2060090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzofuran-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.109
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name COUMARILIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z6NMG947L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzofuran-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Benzofuran-2-carboxylic acid
Reactant of Route 3
Benzofuran-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
Benzofuran-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Benzofuran-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Benzofuran-2-carboxylic acid
Customer
Q & A

Q1: What is the molecular formula and weight of Benzofuran-2-carboxylic acid?

A1: this compound has the molecular formula C9H6O3 and a molecular weight of 162.14 g/mol. []

Q2: What spectroscopic data is available for characterizing this compound?

A2: this compound can be characterized using various spectroscopic techniques, including FT-IR, 1H NMR, and single-crystal XRD analysis. These techniques provide insights into the compound's vibrational frequencies, structural features, and geometric parameters. [, ]

Q3: What are some common synthetic approaches to this compound derivatives?

A3: Several methods exist for synthesizing this compound derivatives. One approach involves the Perkin rearrangement of 3-halocoumarins in the presence of a base. [] Another method utilizes a tandem approach involving Cu-catalyzed C-O coupling followed by Mo(CO)6-mediated carbonylation of 2-gem-dibromovinylphenols. []

Q4: How do the electronic properties of substituents on the benzofuran ring affect reactivity?

A4: The electronic nature of substituents on the benzofuran ring can significantly influence the reactivity of this compound derivatives. For instance, electron-withdrawing groups on the benzofuran ring enhance the reactivity of 2-hydroxybenzophenones in condensation-cyclization reactions. []

Q5: Can the benzofuran ring of this compound derivatives undergo ring-opening reactions?

A5: Yes, certain dianionic species derived from Benzofuran-2-carboxylic acids, such as lithium 3-lithipbenzofuran-2-carboxylate, are prone to rapid ring-opening reactions. This process can be influenced by factors like the position and nature of substituents on the benzofuran ring. []

Q6: What biological activities have been associated with this compound derivatives?

A6: this compound derivatives have shown diverse biological activities, including diuretic, uricosuric, anti-inflammatory, analgesic, antipyretic, anticancer, and insecticidal properties. [, , , , ]

Q7: How does modification of the carboxylic acid group affect the biological activity of this compound derivatives?

A7: Modifying the carboxylic acid group can impact the potency of this compound derivatives. For example, converting the carboxylic acid into esters or amides generally leads to a reduction in potency, as observed with their thromboxane A2 synthase inhibitory activity. [, ]

Q8: What is the impact of substituents on the benzofuran ring on the biological activity of these compounds?

A8: Substitutions on the benzofuran ring can significantly influence biological activity. In the case of thromboxane A2 synthase inhibitors, modifications to the benzofuran ring resulted in minor potency changes, while substitutions on the pyridine ring led to significant reductions in potency. []

Q9: Have any specific this compound derivatives demonstrated promising anticancer activity?

A9: Yes, certain amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid, incorporating aryl sulfonamide piperazines or aryl hydrazides, have exhibited notable anticancer activity against lung and breast cancer cell lines. []

Q10: What are the potential applications of this compound derivatives in drug development?

A10: this compound derivatives hold promise as potential therapeutic agents for various conditions, including cardiovascular diseases, inflammatory disorders, cancer, and infectious diseases. Their diverse biological activities make them attractive targets for further research and development. [, , , , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.